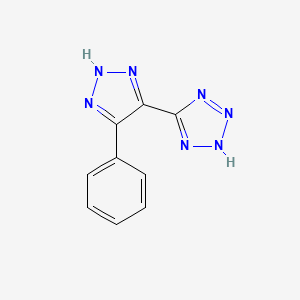
5-(5-Phenyl-2H-1,2,3-triazol-4-yl)-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Phenyl-2H-1,2,3-triazol-4-yl)-2H-tetrazole is a heterocyclic compound that contains both triazole and tetrazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Phenyl-2H-1,2,3-triazol-4-yl)-2H-tetrazole typically involves multicomponent reactions (MCRs) such as the Ugi-Azide reaction. This method allows for the efficient construction of complex heterocycles under mild conditions. For example, the Ugi-Azide reaction employs 2H-1,2,3-triazole aldehyde as a starting material, which reacts with other components to form the desired tetrazole-triazole bis-heterocycle .
Industrial Production Methods
Industrial production methods for such compounds often involve the use of catalysts to improve yield and selectivity. For instance, the use of CuFe2O4 nanoparticles has been reported to facilitate the synthesis of N-2-substituted 1,2,3-triazoles, which can be further functionalized to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions
5-(5-Phenyl-2H-1,2,3-triazol-4-yl)-2H-tetrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents onto the aromatic rings.
Aplicaciones Científicas De Investigación
5-(5-Phenyl-2H-1,2,3-triazol-4-yl)-2H-tetrazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings
Mecanismo De Acción
The mechanism by which 5-(5-Phenyl-2H-1,2,3-triazol-4-yl)-2H-tetrazole exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazole and tetrazole derivatives, such as:
- (5-phenyl-2H-1,2,3-triazol-4-yl)methylamine
- (5-phenyl-2H-1,2,3-triazol-4-yl)methylamine
- [(5-phenyl-2H-1,2,3-triazol-4-yl)methyl][(2,2,3,3-tetramethylcyclopropyl)methyl]amine
Uniqueness
What sets 5-(5-Phenyl-2H-1,2,3-triazol-4-yl)-2H-tetrazole apart from these similar compounds is its specific combination of triazole and tetrazole rings, which imparts unique electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
89844-83-7 |
|---|---|
Fórmula molecular |
C9H7N7 |
Peso molecular |
213.20 g/mol |
Nombre IUPAC |
5-(5-phenyl-2H-triazol-4-yl)-2H-tetrazole |
InChI |
InChI=1S/C9H7N7/c1-2-4-6(5-3-1)7-8(11-14-10-7)9-12-15-16-13-9/h1-5H,(H,10,11,14)(H,12,13,15,16) |
Clave InChI |
PLSITZGDOCHORZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NNN=C2C3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Benzylamino)propyl]-2-methoxyphenol](/img/structure/B14398792.png)
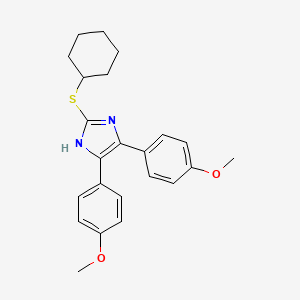
![1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14398815.png)
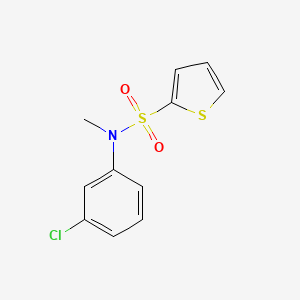
![5-[4-(4-Chlorophenoxy)butyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398822.png)

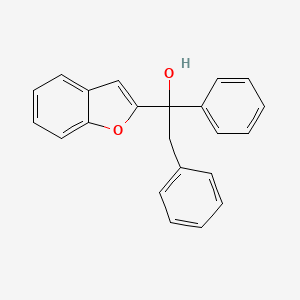

![1,1',1'',1''',1'''',1'''''-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene](/img/structure/B14398852.png)
![3-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398853.png)
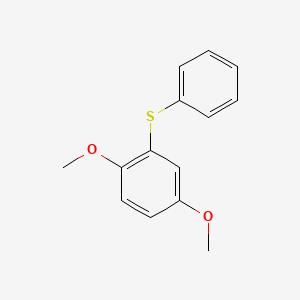
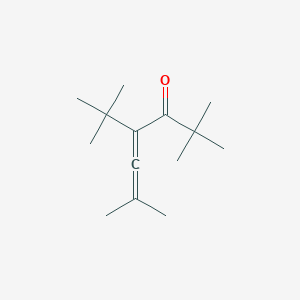
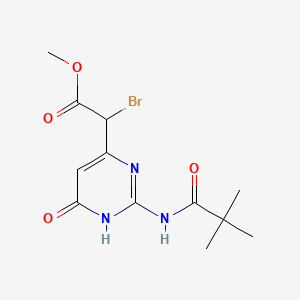
![4,6,6,9-Tetramethyl-7,8-dihydro-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14398877.png)
